(R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate
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Overview
Description
®-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate is a chiral compound that features a tetrahydropyran ring and an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum or lanthanide triflates as catalysts . The reaction conditions are generally mild, often carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate involves its interaction with specific molecular targets. The tetrahydropyran ring can engage in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds also contain a pyran ring and exhibit photochromic properties.
2H-Pyrans: Similar in structure but differ in their stability and reactivity.
Uniqueness
®-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate is unique due to its chiral nature and the presence of both an amino group and an ester group
Properties
IUPAC Name |
methyl (2R)-2-(oxan-4-ylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-9(10(12)13-2)11-8-4-6-14-7-5-8/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCXHEIETZFYJE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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